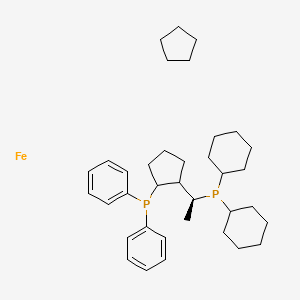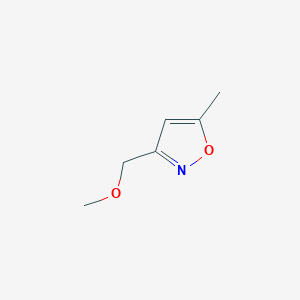
3-Piperidin-4-yl-1H-indole-5-carbonitrile
概要
説明
3-Piperidin-4-yl-1H-indole-5-carbonitrile is a heterocyclic compound that features both an indole and a piperidine ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The piperidine ring, on the other hand, is a saturated six-membered ring containing nitrogen, which is often found in alkaloids and synthetic drugs. The combination of these two rings in this compound makes it a compound of interest in medicinal chemistry and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-yl-1H-indole-5-carbonitrile typically involves the construction of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the Fischer indole synthesis, allowing for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and increasing reproducibility.
化学反応の分析
Types of Reactions
3-Piperidin-4-yl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Halogenated or sulfonylated indole derivatives.
科学的研究の応用
3-Piperidin-4-yl-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-Piperidin-4-yl-1H-indole-5-carbonitrile depends on its specific biological target. In general, the indole ring can interact with various biological receptors, enzymes, and proteins, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target. The nitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound-receptor complex.
類似化合物との比較
Similar Compounds
3-Piperidin-4-yl-1H-indole-5-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
3-Piperidin-4-yl-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Piperidin-4-yl-1H-indole-5-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
3-Piperidin-4-yl-1H-indole-5-carbonitrile is unique due to the presence of the nitrile group, which can participate in specific interactions that other similar compounds cannot. This can lead to different biological activities and properties, making it a valuable compound for drug discovery and development.
特性
分子式 |
C14H15N3 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
3-piperidin-4-yl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C14H15N3/c15-8-10-1-2-14-12(7-10)13(9-17-14)11-3-5-16-6-4-11/h1-2,7,9,11,16-17H,3-6H2 |
InChIキー |
FKYYQTPGCWRMGM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8643784.png)
![Dimethyl [2-(4-methylphenyl)-2-oxoethyl]phosphonate](/img/structure/B8643788.png)

![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester](/img/structure/B8643804.png)
![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)



![Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8643838.png)




